5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C23H16O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,6-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-13-14(2)23(24)26-22-11-21-19(10-18(13)22)20(12-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-12H,1-2H3 |
InChI Key |
LHZDUOMXEDIQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Coumarin Precursor
The synthesis begins with 7-hydroxy-4-methylcoumarin (1), which undergoes O-alkylation with 2-bromoacetophenone in acetone under reflux conditions. This step introduces a ketone side chain, forming 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (2) in 90% yield. Cyclization of this intermediate using potassium hydroxide in ethanol generates the furochromone scaffold (3).
Methylation at Positions 5 and 6
Methyl groups are introduced via nucleophilic substitution using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH). For example, treatment of 5-hydroxyfurochromone with MeI in dimethylformamide (DMF) at 60°C for 12 hours yields the 5,6-dimethyl derivative. Alternative routes employ pre-methylated coumarins to streamline the process.
Attachment of the 2-Naphthyl Group
The 2-naphthyl moiety is incorporated at position 3 through Friedel-Crafts alkylation . A boron trifluoride (BF3) catalyst facilitates the reaction between the furochromone intermediate and 2-naphthol in dichloromethane (DCM) at 0°C, achieving 75–80% yield. For higher regioselectivity, Suzuki-Miyaura coupling is employed using a palladium catalyst (e.g., Pd(PPh3)4) and 2-naphthylboronic acid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Suzuki coupling achieves >85% yield with Pd(PPh3)4 and Na2CO3 in THF/water.
-
Lewis Acids : BF3·Et2O improves electrophilic substitution efficiency in aromatic alkylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of furocoumarins are highly dependent on substituent positions and types. Below is a comparative analysis with key analogues:
Key Observations:
- Steric Effects : Methyl groups at C5 and C6 may hinder metabolic degradation compared to unsubstituted psoralen .
- Enzyme Binding: The 3-position is critical for immunoproteasome inhibition; bulkier substituents like naphthyl may enhance binding affinity compared to methoxy or hydroxyl groups .
Anti-Tumor Activity:
- Psoralen derivatives inhibit tumor growth via DNA intercalation and immunoproteasome inhibition .
- 8-Geranyloxypsoralen shows enhanced cytotoxicity due to its geranyl chain, which may facilitate membrane penetration .
- The target compound ’s naphthyl group could improve interaction with hydrophobic enzyme pockets, though empirical data are needed.
CYP 3A4 Inhibition:
- Derivatives with flexible side chains at C4 or C9 (e.g., 9a–9d) exhibit stronger CYP 3A4 inhibition .
- The target compound’s rigid naphthyl group at C3 may shift activity toward other targets, such as immunoproteasomes .
Immunoproteasome Inhibition:
Biological Activity
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a compound belonging to the class of furochromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₀H₂₂O₃
- Molecular Weight : 430.494 g/mol
- LogP : 8.52 (indicating high lipophilicity)
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 644.2 ± 55.0 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for microbial growth and survival.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : It modulates inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases.
Biological Activity Overview
The biological activities of this compound have been studied across various models:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various furochromene derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
In Vivo Anti-inflammatory Study :
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to the control group, indicating its therapeutic potential in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted chromenones with naphthyl precursors. Key steps include:
- Friedel-Crafts alkylation for naphthyl group attachment ().
- Methylation using dimethyl sulfate or methyl iodide under controlled pH ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for isolating isomers ().
- Yield optimization : Catalytic agents like BF₃·Et₂O for furan ring formation ().
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography for absolute configuration determination ( ).
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve methyl and naphthyl proton environments ( ).
- FT-IR/Raman spectroscopy for identifying carbonyl (C=O, ~1700 cm⁻¹) and furan ring vibrations ( ).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion) ().
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against fungal cytochrome P450 enzymes (CYP51) or human kinases (e.g., EGFR) using fluorogenic substrates ().
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ().
- Antimicrobial testing : Disk diffusion or microbroth dilution (CLSI guidelines) against Candida spp. or Staphylococcus aureus ().
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins ().
- Molecular docking : Compare binding poses with known furochromenones (e.g., psoralen derivatives) in target proteins (e.g., immunoproteasome β5i subunit) ( ).
- Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways ().
Q. How can structure-activity relationship (SAR) studies be structured to improve bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (F, Cl) or methoxy groups at positions 5/6 to assess steric/electronic effects ().
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and π-π stacking interactions ( ).
- In vitro validation : Compare IC₅₀ values of analogs in enzyme/cell assays ().
Q. What computational approaches are suitable for predicting physicochemical properties and reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict UV-Vis spectra and HOMO-LUMO gaps ( ).
- Molecular dynamics (MD) simulations : Simulate solvation in lipid bilayers to assess membrane permeability (GROMACS/AMBER) ( ).
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP inhibition ().
Q. How should contradictory data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse model) and metabolite identification via LC-MS/MS ().
- Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoformulation to address poor bioavailability ().
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC₅₀ and protein binding assays ().
Q. What factors influence the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring ().
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., psoralen-like behavior) ( ).
- Oxidative protection : Add antioxidants (e.g., BHT) to DMSO stock solutions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
